2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine
Description
Properties
IUPAC Name |
2-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-5-fluoropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O4S/c1-23-13-3-2-10(16)6-14(13)25(21,22)20-5-4-12(9-20)24-15-18-7-11(17)8-19-15/h2-3,6-8,12H,4-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYCVMSJNPXZHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine is a complex organic molecule with potential therapeutic applications, particularly in oncology and infectious disease treatment. This article examines its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a fluorine atom and a pyrrolidine ring linked through a sulfonyl group to a chlorinated methoxyphenyl moiety. Its structural complexity suggests multiple potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. The sulfonyl group may act as an electrophilic center, facilitating interactions that can modulate enzyme activity. The 5-fluoropyrimidine component is known for its role in inhibiting nucleic acid synthesis, which is crucial in cancer therapy.
Anticancer Activity
Research indicates that compounds similar to 5-fluorouracil (a well-known chemotherapeutic agent) exhibit significant anticancer properties by inhibiting DNA and RNA synthesis. The incorporation of the fluorine atom enhances the compound's ability to interfere with nucleotide metabolism, leading to apoptosis in cancer cells .
Antimicrobial Effects
Preliminary studies suggest that the compound may possess antimicrobial properties. The sulfonamide moiety has been linked to antibacterial activity, making it a candidate for further investigation against resistant strains of bacteria.
Case Studies and Experimental Data
- Antitumor Efficacy : In vitro studies demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism was linked to the disruption of nucleic acid synthesis pathways .
- Antimicrobial Testing : A study evaluating the antimicrobial activity found that derivatives of sulfonamide compounds exhibited notable effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
- Mechanistic Insights : Investigations into the enzymatic interactions revealed that the compound could inhibit key enzymes involved in nucleotide synthesis, supporting its role as an antimetabolite similar to established drugs like 5-fluorouracil .
Comparative Analysis with Similar Compounds
Scientific Research Applications
Overview
The compound 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine is a complex organic molecule that has garnered attention in various scientific fields due to its potential biological activities and applications. This article explores its applications, particularly in medicinal chemistry, agriculture, and materials science, supported by case studies and data tables.
Medicinal Chemistry Applications
The compound is primarily recognized for its antitumor , antimicrobial , and anti-inflammatory properties. Its mechanism of action involves interaction with specific enzymes and receptors, modulating their activity to exert therapeutic effects.
Antitumor Activity
Research has indicated that derivatives of pyrimidine compounds can exhibit significant anticancer activities. For instance, studies have shown that related compounds demonstrate efficacy against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myelogenous leukemia), Hela (cervical cancer), and A549 (lung cancer) cells. The inhibition rates observed for certain derivatives ranged from 40% to over 64% at concentrations as low as 5 µg/ml, indicating promising potential for further development .
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cell Line | Inhibition Rate (%) |
|---|---|---|
| Compound A | PC3 | 54.94 |
| Compound B | K562 | 48.25 |
| Compound C | Hela | 51.71 |
| Compound D | A549 | 40.78 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities against a range of pathogens. Some studies have reported effective inhibition against fungal strains such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to established antifungal agents like tebuconazole .
Table 2: Antifungal Activity Against Pathogens
| Compound | Pathogen | Inhibition Rate (%) |
|---|---|---|
| Compound E | B. cinerea | 96.84 |
| Compound F | S. sclerotiorum | 82.73 |
Agricultural Applications
In agricultural research, the compound has shown potential as an insecticide and fungicide . Its ability to disrupt biological pathways in pests makes it a candidate for developing new agrochemicals aimed at pest management.
Table 3: Insecticidal Activity Against Pests
| Compound | Pest | Mortality Rate (%) |
|---|---|---|
| Compound G | Spodoptera frugiperda | 90.0 |
| Compound H | Mythimna separata | 86.7 |
Materials Science Applications
Beyond biological applications, the unique structural features of the compound allow for potential use in materials science, particularly in developing polymers or coatings with specific chemical properties. The sulfonyl group may enhance adhesion properties or thermal stability in composite materials.
Case Studies
- Anticancer Research : A study explored various pyrimidine derivatives' effects on cancer cell proliferation, highlighting the promising results of compounds similar to the target compound in inhibiting tumor growth through apoptosis induction .
- Agricultural Trials : Field trials demonstrated that formulations containing the compound effectively reduced pest populations while maintaining crop health, suggesting its viability as a sustainable agricultural solution .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its hybrid structure combining a sulfonylated pyrrolidine and fluorinated pyrimidine. Below is a comparative analysis with structurally related compounds from the literature:
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations:
Sulfonamide vs.
Fluorinated Moieties: The 5-fluoropyrimidine in the target compound likely increases metabolic stability and bioavailability compared to non-fluorinated analogs, a trend observed in fluorinated pharmaceuticals (e.g., 5-fluorooxindole derivatives) .
Pyrrolidine Flexibility: The pyrrolidine ring introduces conformational flexibility, which may improve target engagement compared to rigid pyridine or pyrimidinone cores in other analogs .
Pharmacological Implications
While direct activity data for the target compound is unavailable, structural analogs provide insights:
- Triarylpyridinones (): Exhibit protease inhibition, suggesting the target’s fluoropyrimidine may similarly target enzyme active sites .
Q & A
Basic: What are the critical synthetic challenges in preparing 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine, and how can they be addressed methodologically?
The synthesis involves three key steps: (1) sulfonylation of the pyrrolidine ring, (2) ether bond formation between pyrrolidine and pyrimidine, and (3) fluorination at the pyrimidine 5-position. A major challenge is optimizing the sulfonylation step, where steric hindrance from the 5-chloro-2-methoxyphenyl group can reduce yields. Using polar aprotic solvents (e.g., DMF) with a strong base (e.g., NaH) at 0–5°C improves regioselectivity . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Reaction progress should be monitored by TLC and LC-MS to isolate intermediates .
Basic: How can the three-dimensional structure of this compound be resolved experimentally, and what insights does this provide?
X-ray crystallography is the gold standard for resolving the 3D conformation. Key structural features include:
- Sulfonyl-pyrrolidine dihedral angle : Affects steric interactions with biological targets.
- Pyrimidine-pyrrolidine ether bond geometry : Influences solubility and binding kinetics.
If crystals are unavailable, computational methods (DFT or MD simulations) can predict low-energy conformers. Pairing these with NMR (e.g., NOESY for spatial proximity) validates dynamic behavior in solution .
Advanced: How do substituent variations (e.g., chloro vs. methoxy groups) on the phenylsulfonyl moiety impact biological activity, and how can conflicting SAR data be reconciled?
Conflicting SAR data often arise from off-target effects or assay variability. For example:
- 5-Chloro substitution : Enhances hydrophobic interactions with enzyme pockets (e.g., kinase ATP-binding sites) but may reduce solubility .
- 2-Methoxy group : Improves metabolic stability by blocking CYP450 oxidation .
To resolve contradictions, use orthogonal assays (e.g., SPR for binding affinity, cellular proliferation assays) and control for variables like pH and solvent polarity. Meta-analysis of structural analogs (e.g., replacing Cl with F) reveals trends in potency vs. toxicity .
Advanced: What experimental strategies are recommended for elucidating the mechanism of action in kinase inhibition studies?
Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets.
Cellular Pathway Analysis : Use phospho-specific antibodies (e.g., pSTAT3 in Jak2 inhibition) to confirm downstream effects .
Binding Kinetics : SPR or ITC quantifies Kd and binding stoichiometry. For example, AZD1480 (a pyrimidine-based Jak2 inhibitor) shows Kd < 1 nM in SPR, correlating with IC50 in cell assays .
Mutagenesis Studies : Introduce point mutations (e.g., V617F in Jak2) to validate resistance mechanisms .
Advanced: How can computational chemistry guide the optimization of this compound’s pharmacokinetic properties?
- LogP/D Calculations : Predict blood-brain barrier penetration (targeting neurological disorders) or hepatic clearance.
- Metabolite Prediction : Tools like GLORY identify vulnerable sites (e.g., sulfonyl hydrolysis) to guide structural modifications .
- QSAR Models : Correlate substituent electronegativity (e.g., fluoro vs. chloro) with bioavailability. For instance, fluoropyrimidines exhibit longer half-lives due to reduced CYP2C9 metabolism .
Advanced: What analytical techniques are essential for detecting degradation products under varying storage conditions?
- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks.
- HPLC-MS/MS : Identifies hydrolytic (e.g., sulfonamide cleavage) or oxidative (e.g., methoxy → carbonyl) products .
- Stability-Indicating Methods : Use pH-stressed mobile phases (e.g., 0.1% TFA) to separate degradation peaks.
Advanced: How do solvent polarity and temperature affect reaction yields in multi-step syntheses?
| Step | Optimal Solvent | Temperature | Yield |
|---|---|---|---|
| Sulfonylation | DCM | 0–5°C | 75–85% |
| Ether Bond Formation | DMF | 60°C | 60–70% |
| Fluorination | THF | RT | 50–60% |
| Lower temperatures minimize side reactions (e.g., pyrrolidine ring opening), while polar solvents stabilize intermediates . |
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?
- Design of Experiments (DoE) : Optimize parameters (e.g., reagent equivalents, stirring rate) using response surface methodology.
- In-line PAT Tools : FTIR monitors reaction progress in real-time, reducing impurity formation .
- Crystallization Control : Seed crystals with defined polymorphs (e.g., Form I vs. II) to ensure consistent particle size .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
